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Compound Name: Fluo 3-AM

CAS No.: 121714-22-5

Cat. No.: B056945

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for utilizing

Fluo-3 AM, a fluorescent indicator for measuring intracellular calcium, with confocal

microscopy. Adherence to these guidelines will facilitate the acquisition of high-quality,

reproducible data for studying calcium signaling in various cell types.

Introduction to Fluo-3 AM
Fluo-3 is a visible light-excitable fluorescent dye used to quantify intracellular calcium

concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and

can be loaded into live cells. Once inside, intracellular esterases cleave the AM group, trapping

the active Fluo-3 dye in the cytoplasm.[1][2] Fluo-3 exhibits a significant increase in

fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for monitoring calcium

mobilization in response to various stimuli.[1][3][4] It is well-suited for confocal microscopy due

to its excitation by the common 488 nm argon-ion laser line and its emission in the green

spectrum.[1][4][5]
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Experimental Protocols
Cell Preparation and Loading with Fluo-3 AM
This protocol outlines the steps for loading adherent cells with Fluo-3 AM. For suspension cells,

the protocol can be adapted by performing washing steps via centrifugation.

Materials:

Fluo-3 AM (acetoxymethyl ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional)

Adherent cells cultured on coverslips or in imaging dishes

Confocal microscope

Protocol:

Prepare Stock Solutions:

Fluo-3 AM Stock Solution (1-5 mM): Dissolve Fluo-3 AM powder in anhydrous DMSO. For

example, to make a 2 mM solution, dissolve 1 mg of Fluo-3 AM in 442.54 µL of anhydrous

DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and

moisture.[7]

Pluronic F-127 Stock Solution (10-20% w/v in DMSO): Dissolve Pluronic F-127 in DMSO.

This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-3 AM in

aqueous media.[3][7][8]

Probenecid Stock Solution (25-100 mM in NaOH and buffer): Probenecid can be used to

inhibit organic anion transporters, reducing the leakage of the de-esterified Fluo-3 from the
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cells.[6][8] To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M

NaOH and bring the final volume to 10 mL with buffer.[6]

Prepare Loading Buffer:

For a final Fluo-3 AM concentration of 4 µM, dilute the 2 mM stock solution in your

physiological buffer (e.g., HBSS).

To facilitate dye loading, first mix an equal volume of the Fluo-3 AM stock solution with the

20% Pluronic F-127 stock solution.[8] Then, dilute this mixture into the buffer to achieve

the final desired Fluo-3 AM concentration. The final concentration of Pluronic F-127 should

be around 0.02-0.04%.[6][8]

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][8]

Cell Loading:

Remove the culture medium from the cells.

Wash the cells once with the physiological buffer.

Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room

temperature or 37°C, protected from light.[6][8] The optimal loading time and temperature

should be determined empirically for each cell type. Incubation at room temperature may

reduce dye compartmentalization into organelles.[7]

Washing and De-esterification:

After incubation, remove the loading buffer and wash the cells two to three times with

fresh, warm physiological buffer to remove extracellular dye.

Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-

esterification of the Fluo-3 AM by intracellular esterases.[8]

Imaging:

The cells are now ready for imaging on the confocal microscope.
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Confocal Microscopy Imaging Protocol
The following are general guidelines for setting up a confocal microscope for Fluo-3 AM

imaging. Optimal settings will vary depending on the specific microscope, objective, and

sample.

Laser and Wavelengths:

Use a 488 nm argon-ion laser for excitation.[1][4][5]

Set the emission detection range to capture the fluorescence from Fluo-3, typically

between 515 nm and 535 nm.[1][8][9]

Objective:

Choose an objective with appropriate magnification and numerical aperture (NA) for your

desired resolution. High NA objectives (e.g., 1.2 or 1.4) are recommended for high-

resolution imaging.[10]

Microscope Settings:

Laser Power: Start with a low laser power (e.g., 5-15%) to minimize phototoxicity and

photobleaching, especially for live-cell imaging over time.[11] Adjust as needed to obtain a

sufficient signal.

Pinhole: Set the pinhole to 1 Airy unit for optimal confocality and resolution.[12][13]

Detector Gain (HV): Adjust the photomultiplier tube (PMT) gain to obtain a good signal-to-

noise ratio without saturating the brightest parts of the image. A typical starting range is

600-700V.[14]

Scan Speed and Averaging: Balance scan speed and frame averaging to achieve a good

image quality with minimal motion artifacts for dynamic events.

Image Acquisition:

Acquire a baseline fluorescence image before stimulating the cells.
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Add your stimulus and acquire a time-lapse series of images to monitor the change in

fluorescence intensity, which corresponds to the change in intracellular calcium

concentration.

Data Presentation
The following table summarizes key quantitative data for Fluo-3 AM imaging.

Parameter
Recommended
Value/Range

Reference

Excitation Wavelength 488 nm [1][4][5][8][15]

Emission Wavelength ~525 nm (peak) [1][8][9][15]

Fluo-3 AM Stock Concentration 1-5 mM in anhydrous DMSO [6][7][8]

Fluo-3 AM Working

Concentration
1-5 µM [6][7][8][16]

Pluronic F-127 Final

Concentration
0.02 - 0.04% (w/v) [6][8]

Probenecid Final

Concentration
1 - 2.5 mM [6][8]

Loading Incubation Time 15 - 60 minutes [6][8]

Loading Temperature Room Temperature to 37°C [3][7][8]

De-esterification Time ~30 minutes [8][17]

Ca²⁺ Dissociation Constant

(Kd)
~390 nM [4][18][19]

Visualizations
Signaling Pathway
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Caption: GPCR-mediated calcium signaling pathway leading to Fluo-3 fluorescence.
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Cell Loading
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Caption: Experimental workflow for Fluo-3 AM cell loading and imaging.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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